molecular formula C10H12N4S B7570126 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine

Cat. No. B7570126
M. Wt: 220.30 g/mol
InChI Key: DMBUKVHQUICZOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine is a chemical compound that has gained significant attention from researchers due to its potential applications in various scientific fields. This compound is also known as Selumetinib, a small molecule inhibitor of mitogen-activated protein kinase kinase (MEK) that has been found to have anticancer properties.

Mechanism of Action

Selumetinib inhibits the MEK pathway by binding to the MEK protein and preventing its activation. This leads to a decrease in the activity of downstream proteins, such as extracellular signal-regulated kinase (ERK), which are involved in cell growth and survival.
Biochemical and Physiological Effects:
Selumetinib has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, it has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This may have implications for the treatment of other diseases, such as age-related macular degeneration.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Selumetinib in lab experiments is its specificity for the MEK pathway. This allows researchers to study the effects of MEK inhibition on various cellular processes without the interference of other pathways. However, one limitation of using Selumetinib is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another direction is the investigation of Selumetinib's potential applications in other diseases, such as neurofibromatosis type 1. Additionally, researchers may explore the use of Selumetinib in combination with immunotherapy to enhance the immune response against cancer cells.

Synthesis Methods

The synthesis of 6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine involves a multi-step process that starts with the reaction of 4,6-dichloro-5-nitropyrimidine with 4-methylthio-1,3-thiazole in the presence of a base. The resulting intermediate is then reacted with methylamine to yield the final product.

Scientific Research Applications

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine has been extensively studied for its potential applications in cancer treatment. It has been found to inhibit the MEK pathway, which is involved in the growth and survival of cancer cells. Selumetinib has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer, including lung cancer, melanoma, and thyroid cancer.

properties

IUPAC Name

6-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-7-3-10(13-5-12-7)11-4-9-8(2)14-6-15-9/h3,5-6H,4H2,1-2H3,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMBUKVHQUICZOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)NCC2=C(N=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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